4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .
Chemical Reactions Analysis
Pyrazolones can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various ring-opening and ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 2,4,6-trichlorophenyl group might make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including compounds structurally related to "4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one", involves reactions such as 1,3-dipolar cycloaddition, and subsequent modifications like oxidation and dehydrosulfonation. These processes yield compounds with potential biological activities and allow for the exploration of their chemical properties (Vasin et al., 2015). The structural characterization of these compounds is critical for understanding their potential applications, involving techniques such as X-ray diffraction, NMR, and IR spectroscopy (Hayvalı et al., 2010).
Potential Applications
Antimicrobial Activity
Several studies have synthesized pyrazoline derivatives and tested their antimicrobial activities. These compounds have shown promise against various microbial strains, suggesting their potential as leads in developing new antimicrobial agents (Shah et al., 2014; El‐Emary et al., 2002).
Biological Activities
The investigation into the biological activities of pyrazole derivatives has extended to their herbicidal and insecticidal properties. Some derivatives have demonstrated favorable activities in these areas, highlighting their potential utility in agricultural applications (Wang et al., 2015).
Synthesis of Heterocyclic Systems
Research has also focused on creating new heterocyclic systems using pyrazole derivatives as precursors. These efforts have led to the development of spiro-fused systems and other novel heterocycles, contributing to the diversity of compounds available for further pharmacological evaluation (Holzer et al., 2003).
Future Directions
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-(2,4,6-trichlorophenyl)sulfonylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O4S/c1-11-14(7-8-24)18(25)22(13-5-3-2-4-6-13)23(11)28(26,27)17-15(20)9-12(19)10-16(17)21/h2-6,9-10,24H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJUHYBTUFSXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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